L-ANAP hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-ANAP 塩酸塩は、遺伝子でコード可能な極性感受性蛍光非天然アミノ酸です。分子生物学および細胞生物学における特異的な蛍光標識に使用されます。この化合物は、広く使用されている蛍光タンパク質を補完および強化する能力により、特に貴重です。

準備方法

合成経路および反応条件

L-ANAP 塩酸塩の合成には、L-3-(6-アセチルナフタレン-2-イルアミノ)-2-アミノプロパン酸のエナンチオ選択的合成が含まれます。 このプロセスには、目的のエナンチオマー純度を達成するために、特定の試薬および条件の使用が含まれます .

工業的製造方法

L-ANAP 塩酸塩の工業的製造方法は、広く文書化されていません。この化合物は、一般的に、標準的な有機合成技術を使用して研究室で調製されます。 調製には、DMSO、PEG300、およびTween 80などの適切な溶媒に化合物を溶解し、続いて澄明化および混合が含まれます .

化学反応の分析

反応の種類

L-ANAP 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな生成物を形成する可能性があります。

還元: 還元反応は、この化合物の官能基を修飾するために実行できます。

置換: 置換反応は一般的であり、特定の官能基が他の官能基と置換されます。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、遷移金属イオンが含まれ、これは多くの場合、蛍光共鳴エネルギー移動(FRET)実験で使用されます . これらの反応の条件は、目的の結果と標的とされる特定の官能基に応じて異なります。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応は化合物のさまざまな酸化型をもたらす可能性があり、一方、置換反応はさまざまな置換誘導体をもたらす可能性があります .

科学研究への応用

L-ANAP 塩酸塩は、以下を含む幅広い科学研究への応用を持っています。

化学: さまざまな化学反応および研究における蛍光プローブとして使用されます。

生物学: タンパク質およびその他の生体分子の特異的な蛍光標識のために、分子生物学および細胞生物学で使用されます。

医学: タンパク質およびその他の生物学的分子の構造ダイナミクスを研究するために、医学研究で使用されます。

科学的研究の応用

Introduction to L-ANAP Hydrochloride

L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a non-canonical amino acid that can be genetically incorporated into proteins. Its unique properties, such as polarity-sensitive fluorescence and minimal structural perturbation to proteins, make it an ideal tool for studying various biological processes.

Synthesis and Properties

The efficient synthesis of L-ANAP has been achieved through enantiospecific methods, yielding high purity and functional viability for incorporation into proteins. The compound's fluorescence properties are sensitive to the local environment, allowing researchers to monitor conformational changes in proteins in real-time.

Fluorescence Imaging

L-ANAP is widely used in fluorescence microscopy to visualize protein localization and dynamics within live cells. Its incorporation into proteins allows for the tracking of protein interactions and modifications.

Case Study: Voltage-Gated Proton Channels

In a study involving human voltage-gated proton channels, L-ANAP was incorporated at specific positions to monitor gating mechanisms. The fluorescence emitted from L-ANAP provided insights into conformational changes during channel activation, demonstrating its utility in understanding ion channel dynamics .

Probing Ion Channel Dynamics

L-ANAP serves as a reporter for voltage-dependent conformational changes in ion channels. Its incorporation allows researchers to study the dynamics of channel opening and closing under varying conditions.

Data Table 1: Summary of Ion Channel Studies Using L-ANAP

Fluorescence Resonance Energy Transfer (FRET)

L-ANAP can be used as a donor or acceptor in FRET experiments, providing insights into molecular interactions and distances between proteins.

Case Study: SERT Dynamics

Incorporating L-ANAP into the serotonin transporter (SERT) allowed researchers to observe conformational changes upon ligand binding. The study highlighted how changes in fluorescence correlated with ion binding events, offering a refined understanding of transporter mechanisms .

Advantages of Using this compound

- Minimal Structural Perturbation : L-ANAP does not significantly alter protein structure compared to traditional fluorescent tags.

- Environment-Sensitive Fluorescence : Changes in the local environment around L-ANAP lead to detectable shifts in fluorescence, enabling real-time monitoring of protein dynamics.

- Genetic Encoding : The ability to incorporate L-ANAP via genetic methods simplifies the process of studying specific proteins within complex systems.

作用機序

L-ANAP 塩酸塩は、蛍光プローブとして作用する能力を通じてその効果を発揮します。それは遺伝子でコード可能であり、タンパク質上の特定の部位に組み込むことができます。 この化合物の蛍光特性は、周囲の極性に敏感であるため、タンパク質およびその他の生体分子のコンフォメーション変化の研究に役立ちます .

類似の化合物との比較

類似の化合物

- L-ダンスリルアラニン

- L-(7-ヒドロキシクマリン-4-イル)エチルグリシン

独自性

L-ANAP 塩酸塩は、極性感受性蛍光と遺伝子でコード可能なため、独特です。 これは、タンパク質の構造ダイナミクスを、他の蛍光プローブでは常に可能とは限らない、ネイティブ環境で研究するのに特に役立ちます .

類似化合物との比較

Similar Compounds

- L-dansylalanine

- L-(7-hydroxycoumrin-4-yl)ethylglycine

Uniqueness

L-ANAP hydrochloride is unique due to its polarity-sensitive fluorescence and its ability to be genetically encoded. This makes it particularly valuable for studying the structural dynamics of proteins in their native environments, which is not always possible with other fluorescent probes .

生物活性

L-ANAP (L-2-amino-3-(4-nitrophenyl)propanoic acid) hydrochloride is a genetically encodable, polarity-sensitive fluorescent unnatural amino acid (UAA) that has gained attention in various biological research applications. This article explores the biological activity of L-ANAP hydrochloride, highlighting its synthesis, incorporation into proteins, and its role in studying protein dynamics.

1. Synthesis of this compound

The synthesis of L-ANAP has been optimized to produce enantiomerically pure forms with higher yields. Recent studies have reported an efficient synthetic pathway that allows for the production of L-ANAP with a yield of 51% over fewer steps compared to previous methods, which had significantly lower yields . This advancement is crucial for ensuring sufficient quantities for biological experiments.

2. Incorporation into Proteins

L-ANAP can be incorporated into proteins during translation, allowing researchers to study protein dynamics in live cells. The incorporation efficiency can be improved by utilizing specific protocols, such as co-injection with eRF1(E55D) protein, which has led to a threefold increase in the ratio of full-length receptor constructs . This method has been successfully applied to various proteins, including glycine receptors and voltage-gated proton channels, enabling detailed studies of their conformational changes and activation pathways.

3.1 Fluorescence-Based Techniques

L-ANAP's fluorescence properties make it a valuable tool for investigating protein dynamics. For example, studies using voltage-clamp fluorometry have demonstrated that L-ANAP can effectively report conformational changes in the human voltage-gated proton channel (hHV1) in response to voltage activation and pH modulation . The incorporation of L-ANAP at specific positions within the protein allowed researchers to observe transitions during the deactivation process, providing insights into the channel's functional mechanisms.

3.2 Case Studies

Several case studies illustrate the utility of L-ANAP in biological research:

- Study on hHV1 Channel Dynamics : Researchers incorporated L-ANAP at various positions within the hHV1 channel and observed significant changes in fluorescence that correlated with channel activation states. This study highlighted the ability of L-ANAP to serve as a reliable reporter for conformational changes in membrane proteins .

- Investigation of Toxin Binding : In another study, L-ANAP was used to explore the binding dynamics of mambalgin-1 to hASIC1a channels. The incorporation of L-ANAP allowed for real-time monitoring of fluorescence changes upon toxin binding, revealing IC50 values that differed significantly from wild-type channels .

4. Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound serves as a powerful tool for investigating protein dynamics due to its fluorescent properties and compatibility with genetic encoding techniques. The advancements in its synthesis and incorporation methods enhance its applicability in various biological studies, paving the way for deeper insights into protein function and interactions.

特性

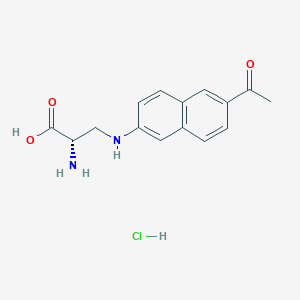

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCVMOWHECWHDK-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。